molecular formula C16H19FN4O2 B2464639 2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide CAS No. 2415454-92-9

2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide

Cat. No.: B2464639
CAS No.: 2415454-92-9
M. Wt: 318.352
InChI Key: WFPOBGMMLBCNQV-UHFFFAOYSA-N
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Description

2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The presence of a fluorine atom in the quinazolinone ring enhances its biological activity and stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects . The presence of the fluorine atom enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide is unique due to its specific structure, which combines the quinazolinone ring with a piperidine moiety. This combination enhances its biological activity and stability compared to similar compounds .

Properties

IUPAC Name

2-[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c17-12-1-2-13-14(7-12)19-10-21(16(13)23)8-11-3-5-20(6-4-11)9-15(18)22/h1-2,7,10-11H,3-6,8-9H2,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPOBGMMLBCNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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